1,1,2,2-Tetrabromo-1-chloroethane
Description
It is structurally related to disinfection by-products (DBPs) formed during water treatment processes . Its molecular structure, combining bromine and chlorine substituents, influences its environmental persistence, toxicity, and adsorption behavior.
Properties
CAS No. |
111405-15-3 |
|---|---|
Molecular Formula |
C2HBr4Cl |
Molecular Weight |
380.10 g/mol |
IUPAC Name |
1,1,2,2-tetrabromo-1-chloroethane |
InChI |
InChI=1S/C2HBr4Cl/c3-1(4)2(5,6)7/h1H |
InChI Key |
XQSAUBKKJYRBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Br)Br)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Free-Radical Halogenation
Addition Reactions Using Acetylene
Acetylene (C₂H₂) serves as a precursor for synthesizing tetrabromo derivatives, as demonstrated in the production of 1,1,2,2-tetrabromoethane. Adapting this method for this compound requires introducing chlorine during or after bromination.
Bromine-Acetylene Addition with Chlorine Quenching
The reaction proceeds via electrophilic addition of bromine to acetylene, followed by chlorination:
- Bromination : Acetylene reacts with bromine in tetrabromoethane solvent at 50–60°C to form 1,1,2,2-tetrabromoethane.
- Chlorination : Introducing chlorine gas to the intermediate under UV light substitutes one bromine atom with chlorine, yielding this compound.
This method benefits from the high selectivity of bromine-acetylene additions but requires precise stoichiometry to avoid polychlorinated byproducts. Patent US3196099A highlights the use of illumination (4000–5500 Å wavelength) during later reaction stages to enhance completion rates.
Catalytic Halogen Exchange
Halogen exchange reactions offer a pathway to introduce chlorine into pre-brominated structures. For instance, 1,1,2,2-tetrabromoethane may undergo partial substitution using metal chlorides (e.g., FeCl₃ or AlCl₃) as catalysts.
Aluminum Chloride-Mediated Substitution
Heating 1,1,2,2-tetrabromoethane with aluminum chloride (AlCl₃) and chlorine gas at 120–150°C facilitates the replacement of one bromine atom with chlorine. The reaction mechanism involves the formation of a bromonium intermediate, which reacts with Cl⁻ ions generated in situ.
Reaction Conditions :
- Temperature: 120–150°C
- Catalyst: AlCl₃ (5–10 mol%)
- Yield: ~65–70% (theoretical maximum limited by competing decomposition)
Industrial-Scale Process Design
Large-scale synthesis necessitates optimizing safety, cost, and efficiency. A continuous flow system, as described in patent US3196099A, could be adapted for this compound production:
Continuous Flow Reactor Assembly
- Chlorination Unit : Aqueous bromide brine is treated with chlorine gas to liberate bromine.
- Extraction Column : Bromine is extracted into tetrabromoethane solvent (brine-to-solvent ratio 10:1).
- Primary Reactor : Acetylene is introduced into the bromine-tetrabromoethane solution at 50–60°C.
- Secondary Reactor : Chlorine gas is added under UV illumination (7-watt mercury lamp) to substitute bromine.
Table 1: Key Parameters for Continuous Synthesis
| Parameter | Value/Range | Source |
|---|---|---|
| Bromine concentration | ≤200 g/L in solvent | |
| Reaction temperature | 50–60°C | |
| UV wavelength | 4000–5500 Å | |
| Residence time | 2.5–5 minutes | |
| Final yield | 99% (acetylene basis) |
Challenges and Mitigation Strategies
Byproduct Formation
Decomposition under heat or UV light generates hazardous byproducts like phosgene (COCl₂) and hydrochloric acid (HCl). Mitigation strategies include:
Steric and Electronic Effects
The bulky bromine atoms adjacent to the reactive chlorine site hinder substitution reactions. Using polar aprotic solvents (e.g., tetrahydrofuran) enhances nucleophilic attack by stabilizing transition states.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2-Tetrabromo-1-chloroethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Dehydrohalogenation: This reaction involves the removal of halogen atoms to form alkenes or alkynes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Dehydrohalogenation: Strong bases like sodium ethoxide or potassium tert-butoxide.
Major Products:
Substitution: Formation of compounds like 1,1,2,2-tetrabromoethane or 1,1,2,2-tetrachloroethane.
Reduction: Formation of partially halogenated ethanes.
Dehydrohalogenation: Formation of alkenes such as 1,2-dibromoethylene.
Scientific Research Applications
1,1,2,2-Tetrabromo-1-chloroethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of halogenated hydrocarbons’ effects on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the separation of minerals from ores, as a flame retardant, and in the production of high-density fluids for specific industrial applications
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrabromo-1-chloroethane involves its interaction with various molecular targets. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, causing changes in cellular function and structure. The pathways involved include oxidative stress, enzyme inhibition, and disruption of cellular membranes.
Comparison with Similar Compounds
1,1,2,2-Tetrabromoethane (CAS 79-27-6)
- Structure : Fully substituted with bromine (C₂H₂Br₄).
- Properties : Molecular weight 345.653 g/mol, higher density and boiling point compared to mixed halogen analogs due to bromine’s atomic mass .
- Applications : Used as a solvent and reagent in industrial settings .
- Environmental Behavior : Strong adsorption to soil organic matter, though specific Koc data are unavailable. Its fully brominated structure likely confers greater hydrophobicity than 1,1,2,2-Tetrabromo-1-chloroethane .
- Toxicity : Linked to liver and kidney damage in occupational exposure studies .
1,1,2,2-Tetrachloroethane (CAS 79-34-5)
- Structure : Fully substituted with chlorine (C₂H₂Cl₄).
- Properties : Lower molecular weight (167.85 g/mol) compared to brominated analogs. Adsorbs linearly in soil with lgKoc ~1.86, indicating moderate mobility .
- Environmental Behavior : Demonstrates adsorption-desorption hysteresis in soil, suggesting irreversible binding to organic matter .
- Toxicity: Chronic exposure associated with neurotoxicity and carcinogenicity .
1-Chloro-1,1,2,2-tetrafluoroethane (CAS 354-25-6)
- Structure : Contains one chlorine and four fluorine atoms (C₂HClF₄).
- Properties : Lower molecular weight (152.48 g/mol) and higher volatility due to fluorine’s electronegativity .
- Applications: Potential use as a refrigerant or propellant.
- Environmental Behavior : Likely high mobility in water and air due to low Koc (estimated via regression for chloroethane: ~1.5–2.0) .
Carbon Tetrachloride (CAS 56-23-5)
- Structure : Fully substituted with chlorine (CCl₄).
- Properties : High density (1.59 g/cm³) and volatility.
- Toxicity: A known hepatotoxin and carcinogen, regulated in drinking water at 5 μg/L .
- Comparison : this compound’s mixed halogen structure may confer similar toxicity but with higher persistence due to bromine’s lower reactivity .
Key Comparative Data Table
Research Findings and Implications
- Environmental Persistence : Brominated compounds (e.g., this compound) exhibit longer environmental half-lives than chlorinated analogs due to bromine’s lower bond dissociation energy .
- Toxicity Trends : Bromine’s larger atomic radius may enhance lipid solubility, increasing cellular membrane penetration and toxicity compared to chlorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
